REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([C:8]([OH:10])=[O:9])[CH:5]=[C:4]([CH3:11])[C:3]=1[C:12]([OH:14])=[O:13].S(=O)(=O)(O)O.O.[CH3:21]O>>[CH3:21][O:9][C:8]([C:6]1[CH:7]=[C:2]([CH3:1])[C:3]([C:12]([OH:14])=[O:13])=[C:4]([CH3:11])[CH:5]=1)=[O:10]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC(=C1)C(=O)O)C)C(=O)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
CUSTOM
|
Details
|
to precipitate the product
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
WASH
|
Details
|
by washing with water (3×) and petroleum ether (3×)
|
Type
|
CUSTOM
|
Details
|
drying at high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC(=C(C(=O)O)C(=C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.05 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |